A Theoretical and Predictive Technical Guide to (5-Chlorofuran-2-yl)methanethiol for Advanced Research
A Theoretical and Predictive Technical Guide to (5-Chlorofuran-2-yl)methanethiol for Advanced Research
Introduction: Unveiling a Novel Furan Derivative
The furan scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic and stereochemical properties make it a versatile building block in drug design.[3][4] The functionalization of the furan ring allows for the fine-tuning of a molecule's pharmacological profile. This guide focuses on the novel, yet uncharacterized, compound (5-Chlorofuran-2-yl)methanethiol. By examining its constituent functional groups—the furan ring, a chloro substituent, and a methanethiol group—we can predict its chemical behavior and potential utility. The introduction of a chlorine atom to the furan ring and the presence of a reactive thiol group suggest that this molecule could be a valuable intermediate for further chemical synthesis or possess unique biological activities.
Chemical Structure and Nomenclature
The chemical structure of (5-Chlorofuran-2-yl)methanethiol is defined by a central furan ring, with a chlorine atom at the 5-position and a methanethiol group at the 2-position.
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IUPAC Name: (5-Chlorofuran-2-yl)methanethiol
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Molecular Formula: C₅H₅ClOS
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Key Functional Groups:
-
Furan Ring: An aromatic five-membered heterocycle containing an oxygen atom. It is electron-rich and susceptible to electrophilic substitution.
-
Chloro Group: An electron-withdrawing group that can influence the reactivity of the furan ring and the overall lipophilicity of the molecule.
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Methanethiol Group: A nucleophilic and redox-active functional group that can participate in a variety of chemical transformations, including the formation of disulfides and thioethers.
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Predicted Physicochemical Properties
The following properties are predicted based on the known values for furan-2-ylmethanethiol and (5-methylfuran-2-yl)methanethiol.
| Property | Predicted Value for (5-Chlorofuran-2-yl)methanethiol | Furan-2-ylmethanethiol[5][6] | (5-Methylfuran-2-yl)methanethiol[7][8] | Rationale for Prediction |
| Molecular Weight | 148.61 g/mol | 114.17 g/mol | 128.19 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~170-185 °C | 155 °C | 177-180 °C | The presence of the heavier chlorine atom compared to hydrogen in the parent compound is expected to increase the boiling point due to stronger van der Waals forces. The effect is anticipated to be comparable to or slightly less than that of the methyl group in the methylated analog. |
| Density | ~1.2-1.3 g/cm³ | 1.132 g/cm³ | 1.078 g/cm³ | The substitution of a hydrogen atom with a much heavier chlorine atom is expected to significantly increase the density. |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Similar to related furan thiols. |
| Odor | Strong, sulfurous | Strong, roasted coffee-like | Sulfurous, roasted coffee aroma | Thiols are known for their strong odors. The specific aroma profile may be influenced by the chloro-substituent. |
| Solubility | Limited solubility in water, soluble in organic solvents | Limited solubility in water | Slightly soluble in water | The overall nonpolar character of the molecule suggests poor solubility in water but good solubility in common organic solvents. |
Proposed Synthetic Pathways
Two plausible synthetic routes are proposed for the preparation of (5-Chlorofuran-2-yl)methanethiol.
Route 1: Chlorination of Furan-2-ylmethanethiol
This approach involves the direct chlorination of the readily available starting material, furan-2-ylmethanethiol. However, the reactivity of the thiol group towards chlorinating agents presents a significant challenge.
Caption: Proposed direct chlorination of furan-2-ylmethanethiol.
Experimental Considerations:
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The thiol group is susceptible to oxidation to a disulfide or other sulfur species by many chlorinating agents.
-
The furan ring can undergo vigorous and non-selective halogenation.[9]
-
Milder chlorinating agents, such as N-chlorosuccinimide (NCS), and low reaction temperatures would be necessary to favor monochlorination at the 5-position of the furan ring while minimizing side reactions.
Route 2: Synthesis from 5-Chloro-2-furoic Acid
This multi-step synthesis is proposed as a more controlled and likely more successful approach.
Caption: Proposed multi-step synthesis from 5-chloro-2-furoic acid.
Step-by-Step Methodology:
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Activation of the Carboxylic Acid: 5-Chloro-2-furoic acid is converted to its more reactive acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.[10][11]
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Formation of a Weinreb Amide: The acid chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the corresponding Weinreb amide. This intermediate is stable to many reducing agents.
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Reduction to the Aldehyde: The Weinreb amide is carefully reduced to 5-chloro-2-furaldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H).
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Reduction to the Alcohol: The aldehyde is then reduced to (5-chlorofuran-2-yl)methanol using a selective reducing agent such as sodium borohydride (NaBH₄).
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Conversion to the Thiol: The alcohol is converted to the target thiol. A common method is reaction with thiourea in the presence of an acid to form an isothiouronium salt, followed by hydrolysis with a base like sodium hydroxide.[5]
An alternative, more direct conversion of the carboxylic acid to the thiol may be possible using modern photocatalytic methods, which could significantly shorten this synthetic route.[1][12][13]
Predicted Spectroscopic Data
The following spectroscopic characteristics are predicted for (5-Chlorofuran-2-yl)methanethiol.
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¹H NMR:
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A singlet for the methylene protons (-CH₂SH), likely in the range of 3.7-4.0 ppm.
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Two doublets for the furan ring protons at the 3- and 4-positions, expected in the aromatic region (6.0-7.5 ppm). The electron-withdrawing effect of the chlorine atom would likely shift these signals downfield compared to furan-2-ylmethanethiol.
-
A broad singlet for the thiol proton (-SH), which is exchangeable with D₂O, typically appearing between 1.0 and 2.0 ppm.
-
-
¹³C NMR:
-
A signal for the methylene carbon (-CH₂SH) around 25-35 ppm.
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Four signals for the furan ring carbons. The carbon bearing the chlorine atom (C5) would be significantly shifted downfield.[14][15] The other furan carbons (C2, C3, C4) would also show shifts influenced by the substituents. The approximate predicted shifts would be: C2 (~155-160 ppm), C3 (~110-115 ppm), C4 (~115-120 ppm), and C5 (~130-135 ppm).
-
-
Infrared (IR) Spectroscopy:
-
A weak absorption band for the S-H stretch around 2550-2600 cm⁻¹.
-
Characteristic C-H stretching frequencies for the furan ring protons above 3000 cm⁻¹.
-
Strong absorptions corresponding to the C=C and C-O stretching of the furan ring in the 1400-1600 cm⁻¹ region.
-
A C-Cl stretching absorption, typically in the 600-800 cm⁻¹ range.
-
-
Mass Spectrometry (MS):
-
A molecular ion peak (M⁺) with a characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in an approximate 3:1 ratio).[16]
-
A prominent fragment ion corresponding to the loss of the thiol group (-SH).
-
The base peak is likely to be the furfuryl cation or a related fragment.
-
Potential Reactivity and Applications
The dual functionality of (5-Chlorofuran-2-yl)methanethiol suggests a rich and varied reactivity profile.
-
Reactivity of the Thiol Group:
-
Oxidation: The thiol can be oxidized to form a disulfide, which could be used in dynamic covalent chemistry or for the formation of self-healing polymers.
-
Nucleophilic Substitution: The thiol is a good nucleophile and can react with electrophiles to form thioethers.[17] This reaction is fundamental in many synthetic and biological processes.
-
Thiol-ene "Click" Reaction: The thiol group can participate in radical-mediated thiol-ene reactions with alkenes, a highly efficient and versatile conjugation method.
-
-
Reactivity of the Furan Ring:
-
The electron-rich furan ring can undergo electrophilic aromatic substitution, although the presence of the deactivating chloro group will influence the regioselectivity and rate of these reactions.
-
The furan ring can act as a diene in Diels-Alder reactions, providing a route to complex bicyclic structures.[18]
-
Potential Applications:
-
Medicinal Chemistry: Furan derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][19] The introduction of a chloro- and a thiol- group could lead to novel compounds with enhanced or unique pharmacological profiles. The thiol group, in particular, can interact with biological targets such as cysteine residues in enzymes.
-
Materials Science: The ability of the thiol group to undergo polymerization and surface functionalization makes this molecule a potential monomer or building block for advanced materials, such as self-assembled monolayers or functional polymers.[18]
-
Agrochemicals: Many pesticides and herbicides contain heterocyclic and sulfur-containing moieties. The unique structure of (5-Chlorofuran-2-yl)methanethiol could be explored for the development of new agrochemicals.
Predicted Safety and Handling
Given the absence of specific safety data, a precautionary approach based on the known hazards of related compounds is essential.
-
Hazard Classification (Predicted):
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin, eyes, and clothing.
-
Do not inhale vapors.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from oxidizing agents and strong bases.
-
Conclusion
(5-Chlorofuran-2-yl)methanethiol represents an unexplored molecule with significant potential as a synthetic intermediate and a candidate for biological screening. This guide has provided a comprehensive theoretical framework for its properties, synthesis, and reactivity, based on the established chemistry of its constituent parts. The proposed synthetic routes offer a logical starting point for its preparation. It is imperative that these predictions are now taken to the laboratory for empirical validation, which will undoubtedly open new avenues in the ever-expanding field of furan chemistry.
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-
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